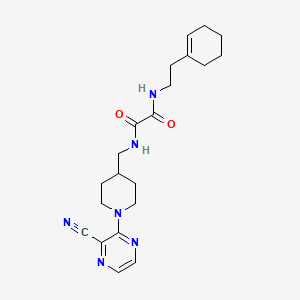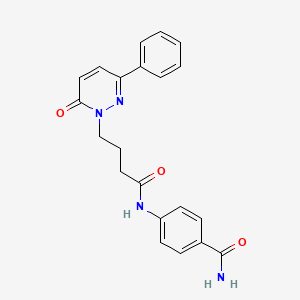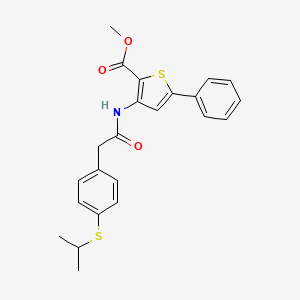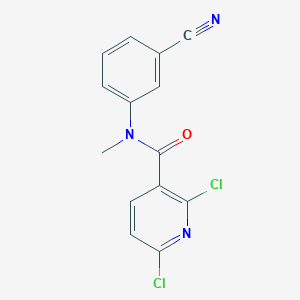![molecular formula C15H12F3NOS B2978890 2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 794574-47-3](/img/structure/B2978890.png)
2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a compound that features a benzamide core substituted with a methylsulfanyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The methylsulfanyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-(methylsulfanyl)-4-(trifluoromethyl)benzene
- 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Uniqueness
2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups on the benzamide scaffold. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for redox activity, which are not commonly found in similar compounds .
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFBKDJCYAXSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)


![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)
![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)



![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-pyrrolidin-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2978825.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE](/img/structure/B2978828.png)
